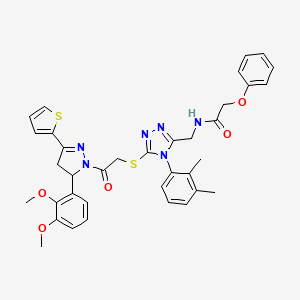

Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

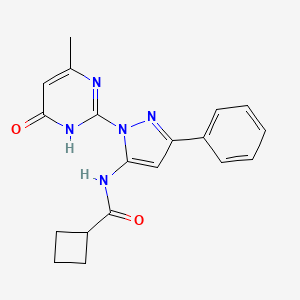

The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure composed of a benzene ring fused to a pyrimidine ring . It has a nitrophenyl group, a thioxo group, and a carboxylate ester group attached to the quinazoline core .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds in the compound, the functional groups present, and the overall molecular weight .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present. For example, the nitro group is electron-withdrawing and could make the compound susceptible to nucleophilic attack . The ester group could undergo hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the nitro group and the ester group could impact its solubility in different solvents .Applications De Recherche Scientifique

Synthesis and Characterization

Research has shown that the reaction of specific amino-substituted heterocycles with carbonyl compounds and nitrous acid results in the formation of dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines, and cinnolines, indicating a pathway for generating complex quinazoline derivatives (Zinchenko et al., 2009).

Another study highlighted the synthesis of mono- and dinuclear Ni(II) complexes from quinazoline-type ligands, demonstrating the potential of quinazoline derivatives in forming complex metal-organic frameworks, which could have applications in catalysis or as materials (Chai et al., 2017).

Potential Biological Activities

A series of novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones were synthesized and evaluated for their antimicrobial and anticonvulsant activities. Some derivatives showed broad-spectrum activity against tested Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential as antimicrobial agents (Rajasekaran et al., 2013).

Antimalarial activity was explored in a study on tebuquine and related quinoline derivatives, finding correlations between structural features and antimalarial potency. This research suggests that modifications to the quinazoline structure could yield compounds with significant therapeutic potential against malaria (Werbel et al., 1986).

Chemical Properties and Reactions

- The reduction of various nitroarenes to aminoarenes using formic acid in the presence of a ruthenium catalyst was demonstrated, showcasing a method for the functional modification of quinazoline derivatives that could be applied in the synthesis of new compounds with potential applications in drug development and materials science (Watanabe et al., 1984).

Orientations Futures

Propriétés

Numéro CAS |

422275-30-7 |

|---|---|

Nom du produit |

Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |

Formule moléculaire |

C16H12N4O5S |

Poids moléculaire |

372.36 |

Nom IUPAC |

methyl 3-(4-nitroanilino)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C16H12N4O5S/c1-25-15(22)9-2-7-12-13(8-9)17-16(26)19(14(12)21)18-10-3-5-11(6-4-10)20(23)24/h2-8,18H,1H3,(H,17,26) |

Clé InChI |

XWWMSFVNLQJSNS-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)NC3=CC=C(C=C3)[N+](=O)[O-] |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(2,6-difluorophenylsulfonamido)propanamide](/img/structure/B2384432.png)

![[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2384437.png)

![2-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B2384438.png)

![N-(cyanomethyl)-3-[3-(difluoromethoxy)phenyl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2384440.png)

![N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2384442.png)

![5-Benzyl-4,5,6,7-Tetrahydropyrazolo[1,5-A]Pyrazine-7-Carbonitrile](/img/structure/B2384450.png)